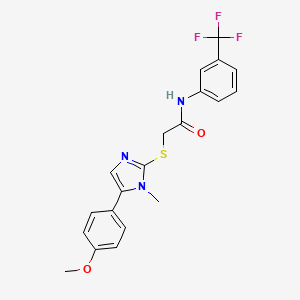
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- An imidazole ring that contributes to its biological activity.
- A methoxyphenyl group , which may enhance lipophilicity and bioavailability.
- A sulfanyl-acetamide linkage , which is significant for its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways related to cell growth and apoptosis.
- Influence on Gene Expression : It may affect transcription factors that regulate genes involved in cell cycle and apoptosis.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity against multiple cancer cell lines. For instance:
- Cell Line Studies : The compound was tested on various cancer cell lines, including T-47D (breast cancer), SK-MEL-5 (melanoma), and HCT-116 (colon cancer). It demonstrated high inhibition rates, with IC50 values in the low micromolar range, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D | 0.67 | 90.47% |
| SK-MEL-5 | 0.80 | 84.32% |
| HCT-116 | 0.87 | 81.58% |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of the compound against a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it performed comparably to established chemotherapeutics, demonstrating broad-spectrum antiproliferative effects .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of the compound with specific proteins involved in cancer progression. These studies revealed strong binding interactions, suggesting a mechanistic basis for its observed biological activities .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-26-17(13-6-8-16(28-2)9-7-13)11-24-19(26)29-12-18(27)25-15-5-3-4-14(10-15)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYELGDDMLKJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














